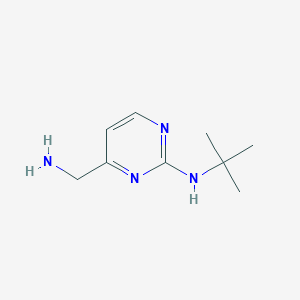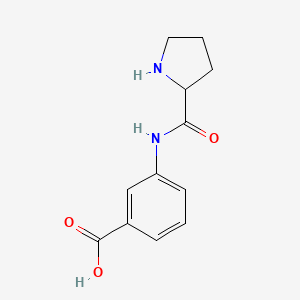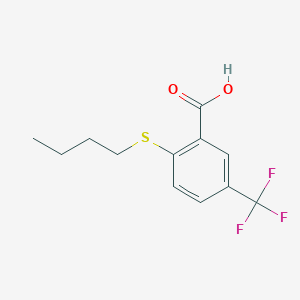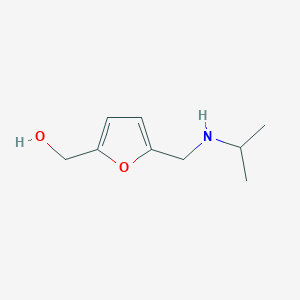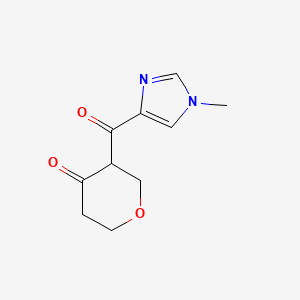
3-(1-Methyl-1H-imidazole-4-carbonyl)oxan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-1H-imidazole-4-carbonyl)oxan-4-one is a heterocyclic compound that features both an imidazole ring and an oxanone moiety The imidazole ring is a five-membered ring containing two nitrogen atoms, which is a common structure in many biologically active molecules The oxanone moiety is a six-membered ring containing an oxygen atom and a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
3-(1-Methyl-1H-imidazole-4-carbonyl)oxan-4-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group in the oxanone moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated imidazole derivatives.
科学的研究の応用
3-(1-Methyl-1H-imidazole-4-carbonyl)oxan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 3-(1-Methyl-1H-imidazole-4-carbonyl)oxan-4-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, which is important for its role as an enzyme inhibitor. The oxanone moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
1-Methyl-1H-imidazole-4-carboxaldehyde: Similar imidazole ring structure but with an aldehyde group instead of an oxanone moiety.
1-Methyl-1H-imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of an oxanone moiety.
1-Methyl-1H-imidazole-4-methanol: Features a hydroxyl group instead of an oxanone moiety.
Uniqueness
3-(1-Methyl-1H-imidazole-4-carbonyl)oxan-4-one is unique due to the presence of both the imidazole ring and the oxanone moiety, which confer distinct chemical and biological properties.
特性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
3-(1-methylimidazole-4-carbonyl)oxan-4-one |
InChI |
InChI=1S/C10H12N2O3/c1-12-4-8(11-6-12)10(14)7-5-15-3-2-9(7)13/h4,6-7H,2-3,5H2,1H3 |
InChIキー |
CRCMPCJMIUBZON-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1)C(=O)C2COCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


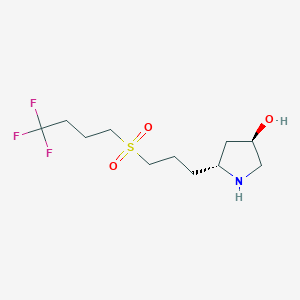
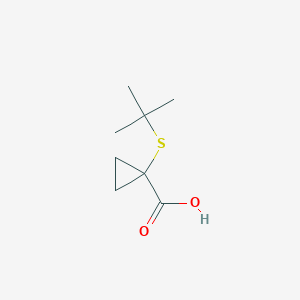


![(3-((3-((Methyl(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B13322485.png)

![5-[(3-Amino-4-chloro-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13322489.png)

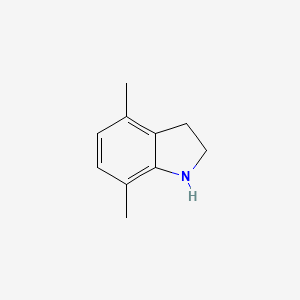
![3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13322497.png)
